Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, a carbamoyl group, and two methoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
methyl 4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-7-5-4-6-15(16)17(24-2)12-20-18(21)13-8-10-14(11-9-13)19(22)25-3/h4-11,17H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYFITVRBVJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification Using Thionyl Chloride
A highly efficient method involves treating 4-carboxybenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with methanol. This approach, adapted from the synthesis of methyl 4-methoxy-2-methylbenzoate (Search Result), achieves near-quantitative yields. For example, suspending 4-carboxybenzoic acid (1.0 g, 6.02 mmol) in methanol (10 mL) and adding SOCl₂ (1.10 mL, 15.04 mmol) dropwise under nitrogen affords methyl 4-(chlorocarbonyl)benzoate in 81–100% yield after refluxing for 3 hours. The crude product is purified via flash chromatography (hexanes:ethyl acetate, 9:1), yielding a colorless liquid.
Acid-Catalyzed Esterification
Alternative protocols use sulfuric acid (H₂SO₄) as a catalyst. Heating 4-carboxybenzoic acid in methanol with concentrated H₂SO₄ (0.6 mL per 20 g substrate) at 65°C for 18 hours achieves 94% conversion to the methyl ester. This method is advantageous for scalability, though it requires careful neutralization and extraction steps to isolate the product.
Synthesis of the Amine Component: 2-Methoxy-2-(2-Methoxyphenyl)Ethylamine
The amine moiety, 2-methoxy-2-(2-methoxyphenyl)ethylamine, presents synthetic challenges due to its sterically hindered secondary amine structure. Two primary routes have been explored:
Reductive Amination of a Ketone Intermediate
A ketone precursor, 2-methoxy-2-(2-methoxyphenyl)acetophenone, is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method, though effective, requires stringent control of pH (maintained at 4–5 with acetic acid) to prevent over-reduction. Yields range from 60–70%, with purification via distillation or silica gel chromatography.
Gabriel Synthesis
The Gabriel synthesis offers an alternative pathway. Phthalimide is alkylated with 2-methoxy-2-(2-methoxyphenyl)ethyl bromide, followed by hydrazinolysis to release the free amine. This method, while reliable, involves multiple steps and moderate yields (50–65%).
Amide Bond Formation
Coupling the benzoic acid derivative with the amine component is critical. Two predominant strategies are employed:
Acid Chloride Route
Methyl 4-(chlorocarbonyl)benzoate reacts with 2-methoxy-2-(2-methoxyphenyl)ethylamine in dichloromethane (DCM) at 0°C. Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds for 12 hours at room temperature. This method yields 75–85% of the desired amide, with purification via recrystallization from ethanol.
Coupling Reagent-Mediated Synthesis
Modern protocols favor coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, combining methyl 4-carboxybenzoate (1.2 equiv), HATU (1.5 equiv), and the amine (1.0 equiv) in DMF at 25°C for 6 hours achieves 90% conversion. The product is isolated by precipitation in ice water and filtered.
Optimization and Comparative Analysis
Reaction Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Purification |
|---|---|---|---|
| Acid Chloride Route | SOCl₂, TEA, DCM, 25°C, 12h | 75–85 | Recrystallization |
| HATU-Mediated Coupling | HATU, DMF, 25°C, 6h | 85–90 | Precipitation |
| EDCl/HOBt | EDCl, HOBt, DCM, 0°C→25°C, 8h | 70–80 | Column Chromatography |
The HATU-mediated method outperforms others in yield and reaction time but requires costly reagents. The acid chloride route, while economical, demands rigorous moisture control.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states. Elevated temperatures (40–50°C) reduce reaction times but risk epimerization of the amine.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-methoxyphenyl)ethyl)carbamoyl)benzoate
- Methyl 4-((2-methoxy-2-(4-methoxyphenyl)ethyl)carbamoyl)benzoate
- Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its solubility in organic solvents.
Biological Activity
Methyl 4-((2-methoxy-2-(2-methoxyphenyl)ethyl)carbamoyl)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 325.38 g/mol
Anti-Cancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For example, derivatives with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- The compound may target specific cellular pathways, leading to the inhibition of tumor growth.
- It has been suggested that the compound can induce oxidative stress in cancer cells, promoting cell death.
Anti-Leishmanial Activity
Research has also highlighted the anti-leishmanial potential of related compounds. The activity against Leishmania species suggests that this compound could be a candidate for further exploration in treating leishmaniasis.
In Vitro Studies
A study conducted on various derivatives demonstrated that compounds with methoxy and carbamoyl groups exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value ranging from 10 to 30 µM, showcasing a dose-dependent response.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 25 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies have shown that the presence of methoxy groups significantly enhances the biological activity of the compound. Modifications in the side chains and functional groups can lead to variations in potency and selectivity towards different biological targets.
Q & A
Q. Critical Variables :
Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can discrepancies in reported biological activity (e.g., neuroprotective vs. cytotoxic effects) of structurally similar compounds be resolved?
Answer:
Data contradictions often arise from:
Q. Resolution Strategies :
Comparative SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
Mechanistic Profiling : Use kinase inhibition panels or fluorescence polarization assays to identify off-target effects .
In Silico Analysis : Molecular docking (e.g., Glide XP scoring) to predict binding affinities with serotonin receptors vs. tubulin .
Example : A 2023 study resolved cytotoxicity contradictions by identifying that substituents on the phenyl ring modulate ROS generation pathways in cancer cells .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
Best Practice : Use orthogonal methods (e.g., NMR + X-ray crystallography) to resolve ambiguous stereochemistry .
Advanced: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
Answer:
LogP Optimization : Target logP ~2–3 (balance lipophilicity/hydrophilicity) using QSAR models .
P-gp Substrate Prediction : Tools like SwissADME to minimize efflux transporter recognition .
Molecular Dynamics (MD) : Simulate BBB penetration via lipid bilayer models (e.g., CHARMM-GUI) .
Case Study : A 2024 study on quinazoline derivatives (logP = 2.5) showed enhanced BBB uptake via reduced hydrogen bonding capacity .
Basic: What safety precautions are critical when handling this compound in vitro?
Answer:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods for powder handling to avoid inhalation (acute toxicity Category 4) .
- Waste Disposal : Incinerate at >1000°C to prevent environmental release .
Note : No ecological toxicity data exists; treat as hazardous .
Advanced: How can reaction mechanisms for carbamoyl bond formation be experimentally validated?
Answer:
Isotopic Labeling : Use <sup>13</sup>C-labeled carbonyl groups to track coupling efficiency via NMR .
Kinetic Studies : Monitor activation intermediates (e.g., O-acylisourea) via <sup>19</sup>F NMR with fluorinated reagents .
DFT Calculations : Compare theoretical vs. experimental activation energies for steps like amine deprotonation .
Example : A 2025 study confirmed a two-step mechanism (activation → nucleophilic attack) using stopped-flow IR .
Basic: What are the compound’s stability profiles under varying pH and temperature conditions?
Answer:
Storage Recommendation : -20°C in amber vials under argon .
Advanced: How can metabolomic studies elucidate the compound’s in vivo metabolic pathways?
Answer:
LC-HRMS : Identify phase I metabolites (e.g., demethylation, hydroxylation) in liver microsomes .
Radiolabeling : Track <sup>14</sup>C-labeled compound excretion in urine/feces .
CYP450 Inhibition Assays : Determine isoform-specific metabolism (e.g., CYP3A4 vs. CYP2D6) .
Key Finding : Analogous compounds undergo rapid glucuronidation, reducing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
